

Theoretical Studies of Palladium Sulfide (PdS) Monolayers: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Palladium(II) sulfide*

Cat. No.: *B082378*

[Get Quote](#)

Abstract

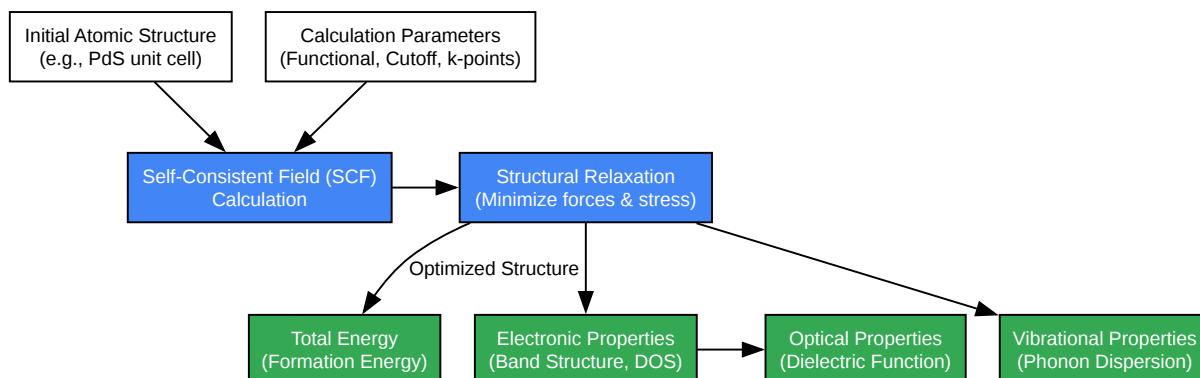
Two-dimensional (2D) materials have become a focal point of materials science research due to their unique properties and potential for novel applications. Among these, transition metal monochalcogenides (TMMs) are a promising class of materials. This technical guide provides an in-depth overview of the theoretical studies conducted on Palladium Sulfide (PdS) monolayers. We consolidate findings on the structural, electronic, optical, and mechanical properties of PdS and its counterpart, PdS₂, derived from first-principles calculations. This document summarizes key quantitative data in structured tables, details the computational methodologies employed, and visualizes fundamental concepts and workflows using Graphviz diagrams to offer a comprehensive resource for researchers in the field.

Introduction

Following the discovery of graphene, the field of two-dimensional (2D) materials has expanded rapidly, exploring a vast landscape of materials with unique electronic, optical, and mechanical characteristics.^[1] Transition metal dichalcogenides (TMDs) and monochalcogenides (TMMs) have garnered significant attention for their potential in optoelectronics, catalysis, and energy storage.^{[1][2]} Palladium-based monolayers, specifically Palladium Sulfide (PdS) and Palladium Disulfide (PdS₂), are notable for their intriguing properties.^{[1][3]} Unlike many common TMDs, the PdS₂ monolayer has a unique puckered geometry, reminiscent of black phosphorus.^[4] Theoretical studies, predominantly based on Density Functional Theory (DFT), are crucial for predicting the fundamental properties and stability of these materials before their experimental realization and for guiding the design of novel devices.^{[1][4][5]} This guide synthesizes the

current theoretical understanding of PdS and PdS₂ monolayers, focusing on their stability, fundamental properties, and potential applications as predicted by computational models.

Theoretical and Computational Methodologies


First-principles calculations, primarily based on Density Functional Theory (DFT), are the cornerstone of theoretical investigations into 2D materials.[1][4] These methods allow for the accurate prediction of material properties from fundamental quantum mechanical principles.

Core Computational Protocol:

- Software Packages: Quantum ESPRESSO and ABINIT are commonly used software packages for these calculations.[1][4][6]
- Exchange-Correlation Functional: The Generalized Gradient Approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) functional is widely employed for structural optimization and electronic property calculations.[1][4] For more accurate band gap calculations, hybrid functionals like HSE06 are sometimes used.[3]
- Electron-Ion Interaction: Ultrasoft pseudopotentials are typically used to describe the interaction between core and valence electrons, reducing computational cost.[1][6]
- Basis Set and Cutoff Energy: A plane-wave basis set is used to expand the wavefunctions, with a kinetic energy cutoff (e.g., 50 Ry or 450 eV) and a charge density cutoff (e.g., 550 Ry) to ensure convergence.[1][4]
- Brillouin Zone Sampling: The Monkhorst-Pack scheme is used for sampling the Brillouin zone, with a k-point grid (e.g., 9x9x1) chosen to ensure accurate integration.[1][4]
- Structural Relaxation: Atomic positions and lattice vectors are relaxed until the forces on each atom are below a specific threshold (e.g., 0.001 eV/Å).[4]
- Vacuum Spacing: A significant vacuum space (e.g., 12 Å to 23 Å) is applied in the direction perpendicular to the monolayer to prevent interactions between periodic images.[1][4]

Stability Analysis Protocols:

- Chemical Stability: The stability of a monolayer is often assessed by calculating its formation energy (ΔE_f). A negative formation energy indicates that the structure is chemically stable and likely to form. The formula used is typically: $\Delta E_f = [E(PdS)_n - nE(Pd)_{\text{bulk}} - nE(S)_{\text{bulk}}]/n$, where $E(PdS)_n$ is the energy of the relaxed 2D structure, and $E(Pd)_{\text{bulk}}$ and $E(S)_{\text{bulk}}$ are the energies of the constituent atoms in their bulk phases.[1]
- Dynamical Stability: Phonon dispersion calculations are performed using methods like Density Functional Perturbation Theory (DFPT). The absence of imaginary (negative) frequency modes across the phonon dispersion curve confirms the dynamical stability of the crystal lattice.[1][4]
- Mechanical Stability: The mechanical stability is confirmed by calculating the elastic constants, which must satisfy the Born-Huang stability criteria.[4][7]

[Click to download full resolution via product page](#)

Caption: A typical workflow for DFT-based theoretical studies of 2D materials.

Structural Properties and Stability

Theoretical studies have explored different phases of palladium sulfide monolayers. The PdS monolayer has been reported to crystallize in an orthorhombic structure.[1] The more extensively studied PdS₂ monolayer adopts a unique penta-orthorhombic structure with a puckered geometry.[3][4]

Key structural parameters and stability metrics for PdS and PdS₂ monolayers are summarized below.

Property	PdS Monolayer (Orthorhombic)	PdS ₂ Monolayer (Penta)	Reference(s)
Lattice Parameters	$a = 3.22 \text{ \AA}$, $b = 4.60 \text{ \AA}$	-	[1]
Bond Length (Pd-S)	2.28 \AA	-	[1]
Bond Angle (S-Pd-S)	94.46°	-	[1]
Formation Energy	-2.52 eV	-	[1]
Dynamical Stability	Confirmed (No imaginary phonon modes)	Confirmed (No imaginary phonon modes)	[1][4]
Mechanical Stability	-	Confirmed (via Born-Huang criteria)	[4]

The negative formation energy of -2.52 eV for the PdS monolayer indicates it is chemically stable.[1] For both PdS and PdS₂ monolayers, the absence of negative frequencies in their calculated phonon dispersion curves confirms their dynamical stability, meaning the structures are stable against lattice vibrations.[1][4]

Caption: Simplified crystal structure representation of a PdS monolayer unit cell.

Electronic and Optical Properties

The electronic properties of PdS monolayers determine their potential for use in electronic and optoelectronic devices. Theoretical calculations of the band structure and density of states (DOS) provide fundamental insights into these characteristics.

- PdS₂ Monolayer: First-principles calculations show that the pristine PdS₂ monolayer is an indirect band gap semiconductor.[4][8][9] The calculated band gap varies depending on the functional used, with PBE calculations yielding a value around 1.12-1.132 eV and hybrid functional (HSE06) calculations predicting a larger gap of 1.60 eV.[3][4][8][9] The states near

the band edges are primarily composed of the d-orbitals of Palladium (Pd) atoms and the p-orbitals of Sulfur (S) atoms.[4]

- Doping Effects:** Doping the PdS₂ monolayer can significantly alter its electronic properties. For instance, dispersing single Nickel (Ni) atoms on the PdS₂ surface reduces the band gap to 0.502 eV, which is attributed to new electronic states introduced by the Ni adatom.[8][9]
- Strain Engineering:** The electronic and optical properties of PdS₂ can be tuned by applying mechanical strain. Tensile strain can effectively reduce the band gap, and a continuous redshift of the main optical absorption peak is observed under biaxial strain.[4]

System	Band Gap (eV)	Band Gap Type	Computational Method	Reference(s)
Pristine PdS ₂	1.132	Indirect	PBE	[8][9]
Pristine PdS ₂	1.12	Indirect	PBE	[4]
Pristine PdS ₂	1.60	Indirect	HSE06	[3]
Ni-dispersed PdS ₂	0.502	-	PBE	[8][9]
Bulk PdS	1.6	Direct	-	[10]

Mechanical Properties

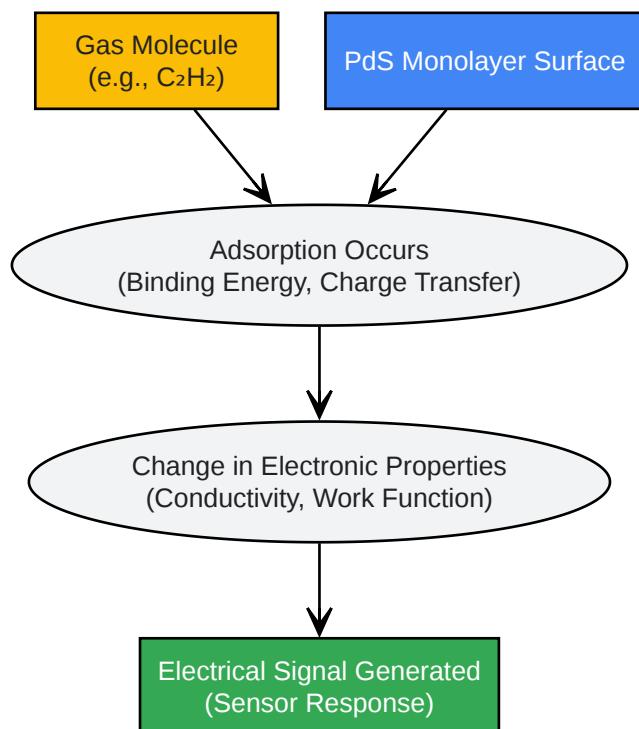
The mechanical properties of 2D materials are critical for their application in flexible electronics and other devices that may undergo physical deformation. Theoretical calculations can predict key mechanical parameters such as Young's modulus and Poisson's ratio.

Material	Young's Modulus (a-direction)	Young's Modulus (b-direction)	Reference(s)
Monolayer PdS ₂	116.4 GPa	166.5 GPa	[11]
Monolayer PdSe ₂	58.5 GPa	123.6 GPa	[11]
Monolayer PtSe ₂	115.9 GPa	117.7 GPa	[11]

The results indicate that the PdS₂ monolayer exhibits anisotropic mechanical properties, with a significantly higher Young's modulus in the b-direction compared to the a-direction.[11]

Potential Applications: Gas Sensing

Theoretical studies have explored the potential of PdS₂ monolayers as sensing materials for various gas molecules, which is highly relevant for industrial safety, environmental monitoring, and medical diagnostics.


DFT calculations are used to investigate the adsorption behavior of gas molecules on the monolayer surface. Key parameters include:

- Adsorption Energy (E_{ad}): A negative value indicates that the adsorption is energetically favorable. The magnitude suggests the strength of the interaction (physisorption vs. chemisorption).
- Charge Transfer: The amount of charge transferred between the gas molecule and the monolayer indicates the extent of electronic interaction, which is often linked to the sensing response.
- Change in Electronic Properties: Adsorption of gas molecules can alter the band structure, density of states, and work function of the monolayer, leading to a measurable electrical signal.

Theoretical Sensing Performance of Ni-Dispersed PdS₂ Monolayer: A study on a Ni-dispersed PdS₂ monolayer as a sensor for dissolved gases in transformers (H₂, CO, C₂H₂) showed promising results.[8][9][12] The single Ni atom is found to be stably adsorbed on the PdS₂ surface with a strong binding energy of -4.11 eV.[8][9]

Gas Molecule	Adsorption Energy (E_ad)	Interaction Type	Charge Transfer (to molecule)	Sensing Response (%)	Reference(s)
H ₂	-0.44 eV	Physisorption	-	-40.9	[8][9]
CO	-1.61 eV	Chemisorption	-	56.5	[9]
C ₂ H ₂	-1.33 eV	Chemisorption	+0.216 e	261.5	[8][9]

The strong chemisorption of CO and C₂H₂ and the significant changes in electronic properties upon gas adsorption suggest that Ni-PdS₂ could function as a resistance-type gas sensor with a particularly high response to C₂H₂.^{[8][9]} Another study highlighted the potential of pristine PdS₂ monolayers for selectively detecting toxic gases like NO₂, NO, and SO₂.^[5]

[Click to download full resolution via product page](#)

Caption: Logical workflow of a gas sensing mechanism on a 2D material surface.

Conclusion and Outlook

Theoretical studies based on first-principles calculations have established Palladium Sulfide (PdS and PdS₂) monolayers as stable 2D materials with promising properties. Key findings indicate that PdS₂ is an indirect band gap semiconductor whose electronic, optical, and mechanical properties are highly tunable through strain engineering and doping. The anisotropic nature of its structure is reflected in its mechanical and electronic characteristics.

The predicted potential of PdS₂-based materials for gas sensing applications is particularly noteworthy, highlighting a clear path for future experimental exploration. While these theoretical predictions provide a robust foundation, experimental synthesis and characterization are necessary to validate these findings and unlock the full potential of PdS monolayers in next-generation electronic, optoelectronic, and sensing devices. Further theoretical work could explore heterostructures, defect engineering, and applications in catalysis and drug delivery to broaden the scope of this promising material family.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.aip.org [pubs.aip.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. researchgate.net [researchgate.net]
- 4. Strain-Tunable Opto-electronics in PdS₂ Monolayer: the Role of Band Nesting and Carrier-Phonon Scattering [\[arxiv.org\]](https://arxiv.org)
- 5. pubs.acs.org [pubs.acs.org]
- 6. arxiv.org [arxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Theoretical Studies of Palladium Sulfide (PdS) Monolayers: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b082378#theoretical-studies-of-pds-monolayers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com